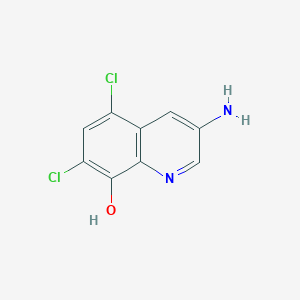
3-Amino-5,7-dichloroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5,7-dichloroquinolin-8-ol is a chemical compound with the molecular formula C9H6Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol followed by amination. The process begins with the chlorination of quinolin-8-ol using chlorine gas or a chlorinating agent such as thionyl chloride. This step introduces chlorine atoms at the 5 and 7 positions of the quinoline ring. The resulting 5,7-dichloroquinolin-8-ol is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The chlorination and amination steps are optimized for efficiency, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5,7-dichloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-5,7-dichloroquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5,7-dichloroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloroquinolin-8-ol: A closely related compound with similar chemical properties but lacking the amino group at the 3 position.
5,7-Diiodoquinolin-8-ol: Another derivative with iodine atoms instead of chlorine.
Chloroxine: A compound used as an antimicrobial agent with a similar quinoline backbone.
Uniqueness
3-Amino-5,7-dichloroquinolin-8-ol is unique due to the presence of both amino and chloro groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
648896-75-7 |
|---|---|
Formule moléculaire |
C9H6Cl2N2O |
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
3-amino-5,7-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-7(11)9(14)8-5(6)1-4(12)3-13-8/h1-3,14H,12H2 |
Clé InChI |
ZGKFFOGFBKSCPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=CC(=C2O)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
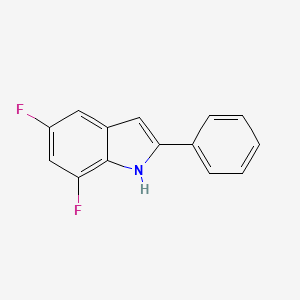
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)



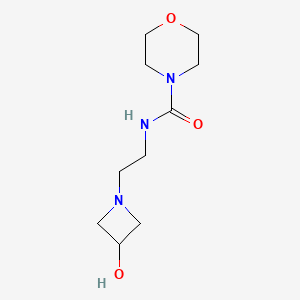
![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
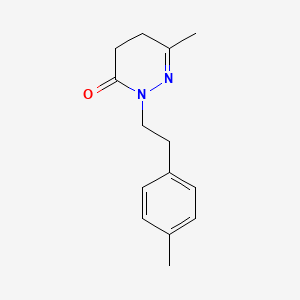
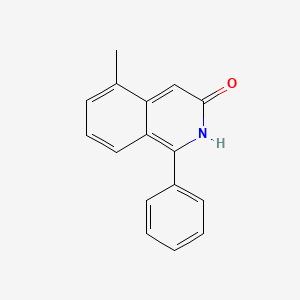
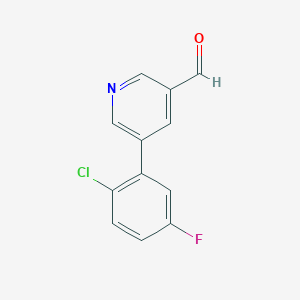

![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
